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Compound of Interest

Compound Name:
4-(3-Chlorophenoxy)-3-

nitrobenzenecarbaldehyde

CAS No.: 320417-03-6

Cat. No.: B1350407

Get Quote

An In-Depth Technical Guide for Drug Discovery &
Organic Synthesis
Part 1: Executive Summary & Chemical Architecture
4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde (CAS: 320417-03-6) is a high-value

intermediate characterized by its "dual-electrophile" potential and orthogonal reactivity. In the

landscape of modern drug discovery—particularly within oncology and infectious disease

research—this molecule serves as a lynchpin scaffold.

Its structural uniqueness lies in the juxtaposition of a reactive aldehyde, a reducible nitro group,

and a lipophilic phenoxy ether tail. This specific arrangement allows researchers to rapidly

construct 3-amino-4-phenoxyaniline derivatives, a pharmacophore central to Type I and Type II

Tyrosine Kinase Inhibitors (TKIs) targeting EGFR, HER2, and VEGFR.
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Parameter Technical Specification

IUPAC Name 4-(3-Chlorophenoxy)-3-nitrobenzaldehyde

CAS Number 320417-03-6

Molecular Formula C₁₃H₈ClNO₄

Molecular Weight 277.66 g/mol

Key Functional Groups

[1][2][3][4][5][6][7][8] • Aldehyde (-CHO): Site for

condensation/reductive amination.• Nitro (-NO₂):

Masked amine precursor; electron-withdrawing

group (EWG) activating the ring.• Ether Linkage

(-O-): Flexible hydrophobic hinge.• Chlorine (-

Cl): Metabolic blocker (prevents hydroxylation).

Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble

in water.

Part 2: Synthetic Utility & Mechanism of Action
The "Orthogonal Anchor" Concept
The value of this compound lies in its ability to undergo sequential, non-interfering reactions.

The aldehyde and nitro groups can be manipulated independently to build complex

heterocycles.

1. The Kinase Inhibitor Pathway (Quinazoline Synthesis)
The most potent application of this intermediate is in the synthesis of 4-anilinoquinazolines, a

class of drugs that includes Gefitinib and Erlotinib.

Mechanism: The nitro group activates the 4-position for the initial nucleophilic aromatic

substitution (SNAr) to install the phenoxy ether. Once installed, the nitro group is reduced to

an amine, which then cyclizes with the aldehyde (or a nitrile derivative) to form the

quinazoline core.

Role of the 3-Chlorophenoxy Group: This moiety mimics the ATP adenine pocket's

hydrophobic region. The chlorine atom at the meta position of the phenoxy ring increases
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lipophilicity and metabolic stability by blocking CYP450 oxidation sites.

2. Schiff Base & Hydrazone Formation
The aldehyde functionality allows for rapid diversification via condensation with primary amines

or hydrazides. These derivatives often exhibit broad-spectrum antimicrobial properties by

chelating metal ions in bacterial active sites.

Part 3: Visualization of Reaction Pathways
The following diagram illustrates the divergent synthetic pathways accessible from this core

intermediate, highlighting its role in generating Kinase Inhibitor scaffolds.
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Caption: Divergent synthetic pathways transforming the nitro-aldehyde core into bioactive

scaffolds.

Part 4: Validated Experimental Protocols
Protocol A: Synthesis of the Core Intermediate (If not
purchased)
Context: While commercially available, in-house synthesis ensures purity control.

Reaction: Nucleophilic Aromatic Substitution (SNAr) Reagents: 4-Chloro-3-nitrobenzaldehyde,

3-Chlorophenol, Potassium Carbonate (K₂CO₃).

Setup: Charge a 250 mL round-bottom flask with 4-chloro-3-nitrobenzaldehyde (1.0 eq) and

3-chlorophenol (1.1 eq).

Solvent: Add anhydrous DMF (Dimethylformamide) (10 mL/g of substrate).

Base: Add anhydrous K₂CO₃ (1.5 eq).

Reaction: Heat to 80°C under nitrogen atmosphere for 4–6 hours. Monitor by TLC

(Hexane:EtOAc 7:3).

Expert Insight: The nitro group at the ortho position to the chlorine makes the ring highly

electrophilic, facilitating this substitution under mild conditions compared to non-nitrated

aryls.

Workup: Pour the reaction mixture into ice-cold water. The product will precipitate as a

yellow/off-white solid.

Purification: Filter, wash with water, and recrystallize from Ethanol/Water.

Protocol B: Reductive Cyclization to Quinazoline
Scaffold
Context: Converting the intermediate into a functional drug core.
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Reduction: Dissolve the 4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde in Ethanol.

Add Iron powder (5 eq) and catalytic HCl (or NH₄Cl). Reflux for 2 hours to reduce the -NO₂ to

-NH₂.

Cyclization: Without isolating the unstable amino-aldehyde, add Formamidine acetate (1.5

eq) to the reaction mixture and reflux for an additional 6–12 hours.

Isolation: Evaporate solvent, neutralize with NaHCO₃, and extract with Ethyl Acetate.

Result: This yields the 6-substituted-4-(3-chlorophenoxy)quinazoline core, a privileged

structure in medicinal chemistry.

Part 5: Safety & Handling (MSDS Highlights)
Hazards: This compound is an aromatic nitro compound and an aldehyde.[8][9] It is likely a

Skin Irritant (H315), Eye Irritant (H319), and may cause Respiratory Irritation (H335).[10]

Handling:

Use only in a chemical fume hood.

Wear nitrile gloves and safety goggles.

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aldehydes are prone to air

oxidation to carboxylic acids over time.

Emergency: In case of contact, wash with copious amounts of soap and water. If inhaled,

move to fresh air.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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